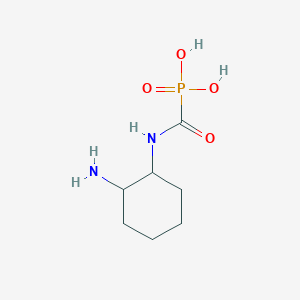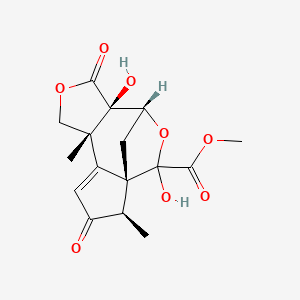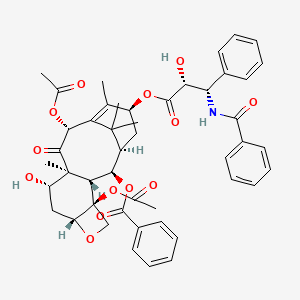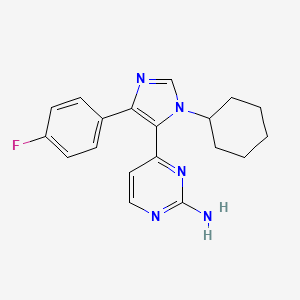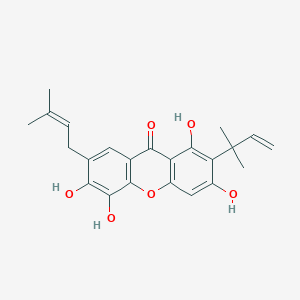
Isoalvaxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoalvaxanthone is a natural product found in Maclura cochinchinensis with data available.
Scientific Research Applications
Anti-Cancer Effects in Colon Cancer : Isoalvaxanthone (IAX) inhibits colon cancer cell proliferation, migration, and invasion. It suppresses matrix metalloproteinase 2 (MMP‐2), a pivotal factor in cancer invasion, and targets MMP-2 via regulating the activity of Rac1 and AP‐1 (Wang et al., 2009).
Antimicrobial Activity : Isoalvaxanthone, among other xanthones, demonstrated antimicrobial activities against vancomycin-resistant enterococci (VRE), a significant concern in healthcare settings (Fukai et al., 2005).
Cytotoxicity in Oral Carcinoma Cells : In a study involving benzophenones and xanthones, isoalvaxanthone showed cytotoxic activities against human oral squamous carcinoma cells (HSC-2), indicating potential applications in oral cancer therapeutics (Hou et al., 2001).
Impact on Neuroblastoma Cells : Isoalvaxanthone was found to modulate the expression of protein kinase C (PKC) isoforms in neuroblastoma cells, suggesting its role in neuroblastoma differentiation and potential neuroprotective effects (Mak et al., 2001).
Inhibitory Effects on Platelet-Activating Factor : Isoalvaxanthone showed significant inhibitory effects on platelet-activating factor receptor binding, which could have implications in cardiovascular diseases (Jantan et al., 2002).
properties
Product Name |
Isoalvaxanthone |
|---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1,3,5,6-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-7-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)17-14(24)10-15-16(20(17)27)19(26)13-9-12(8-7-11(2)3)18(25)21(28)22(13)29-15/h6-7,9-10,24-25,27-28H,1,8H2,2-5H3 |
InChI Key |
HSGGSJBRVQFVGH-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C(C)(C)C=C)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C(C)(C)C=C)O)C |
synonyms |
isoalvaxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1S,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1247889.png)
![[(1S,2R,4aR,5R,8R,8aR)-2-acetyloxy-8a-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-yl] (2S,3aR,9bR)-6-chloro-9b-hydroxy-5-methyl-1,2,3,3a-tetrahydropyrrolo[2,3-c][2,1]benzoxazine-2-carboxylate](/img/structure/B1247890.png)
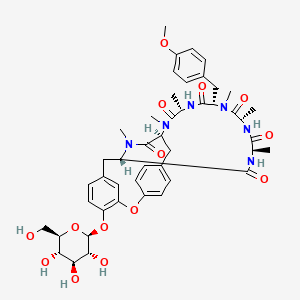
![1-[(5-Imidazol-1-yl-2-methoxyphenyl)methyl]-1-pentyl-3-[2-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]urea](/img/structure/B1247892.png)
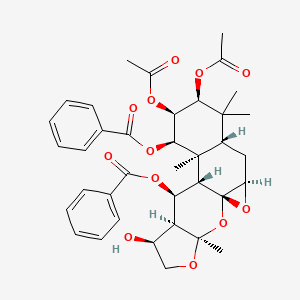

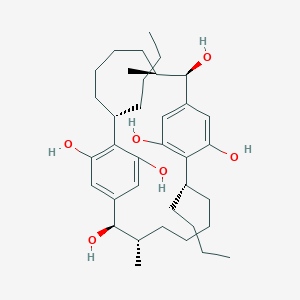
![5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1247899.png)
